molecular formula C17H17F2NO3 B10971799 4-(difluoromethoxy)-3-ethoxy-N-(3-methylphenyl)benzamide

4-(difluoromethoxy)-3-ethoxy-N-(3-methylphenyl)benzamide

Cat. No.: B10971799
M. Wt: 321.32 g/mol
InChI Key: JJFJFBXEHILHTJ-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-ethoxy-N-(3-methylphenyl)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. Its unique structure, characterized by the presence of difluoromethoxy and ethoxy groups, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-3-ethoxy-N-(3-methylphenyl)benzamide typically involves the acylation of an appropriate amine with a benzoyl chloride derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Microreactor systems can be employed to optimize reaction conditions, including temperature, pressure, and reactant concentrations. These systems allow for precise control over the reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-ethoxy-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy or ethoxy groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(Difluoromethoxy)-3-ethoxy-N-(3-methylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-3-ethoxy-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethoxy)-3-ethoxy-N-(3-methylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H17F2NO3

Molecular Weight

321.32 g/mol

IUPAC Name

4-(difluoromethoxy)-3-ethoxy-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C17H17F2NO3/c1-3-22-15-10-12(7-8-14(15)23-17(18)19)16(21)20-13-6-4-5-11(2)9-13/h4-10,17H,3H2,1-2H3,(H,20,21)

InChI Key

JJFJFBXEHILHTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C)OC(F)F

Origin of Product

United States

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